8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one
Overview
Description
8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one is a chemical compound belonging to the quinolinone family This compound is characterized by its bromine substitution at the 8th position and three methyl groups at the 1st, 4th, and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one typically involves the bromination of 1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient bromine sources and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted quinolinones.
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The bromine substitution at the 8th position may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one
- 7-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one
Comparison: 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific bromine substitution at the 8th position, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
8-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)7-10(15)14(3)11-8(12)5-4-6-9(11)13/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYICGAXRNWURI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=CC=C2Br)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216130 | |
Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-46-2 | |
Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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